molecular formula C21H23N3O2S B482031 N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 373613-21-9

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482031
CAS No.: 373613-21-9
M. Wt: 381.5g/mol
InChI Key: UQBMXICKJKXPOQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, methoxybenzenes, and other aromatic compounds. The key steps in the synthesis may include:

    Condensation Reactions: Combining aromatic amines with aldehydes or ketones to form intermediate imines.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions, often involving reagents like ammonium acetate.

    Thiol Addition: Introduction of the sulfanyl group using thiol reagents under controlled conditions.

    Amidation: Formation of the carboxamide group through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-methylbenzamide: Shares structural similarities but lacks the pyrimidine and sulfanyl groups.

    N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Contains similar aromatic rings but differs in the presence of the tetrazole group.

Uniqueness

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidine ring, sulfanyl group, and carboxamide functionality makes it a versatile compound with diverse applications.

Properties

CAS No.

373613-21-9

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-12-8-7-10-16(13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)15-9-5-6-11-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)

InChI Key

UQBMXICKJKXPOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C

Origin of Product

United States

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